(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
Description
OHICA is a crucial starting material in synthesizing certain ACE inhibitors. It contains three chiral centers, allowing for the possibility of four pairs of enantiomers. The complexity of its structure and the presence of these chiral centers underline the importance of accurate synthesis and analysis methods for its study and application in pharmaceuticals (Vali et al., 2012).
Synthesis Analysis
A versatile methodology has been developed for the effective synthesis of enantiomerically pure OHICA. This process involves the formation of a trichloromethyloxazolidinone derivative and its subsequent α-alkylation, providing a convenient route to α-tetrasubstituted derivatives of this stereoisomer (Sayago et al., 2008).
Molecular Structure Analysis
The crystal and molecular structures of indole-2-carboxylic acid (ICA), a closely related compound, have been determined using X-ray diffraction, infrared spectroscopy, and theoretical methods. These studies reveal the intricate hydrogen bonding interactions and the orientation of the carboxylic groups, providing insight into the molecular structure of similar compounds like OHICA (Morzyk-Ociepa et al., 2004).
Chemical Reactions and Properties
OHICA's reactivity and stability have been explored through various chemical reactions, showing its stability under acid and oxidation conditions while still being reactive at the 3-position. These properties make OHICA a versatile compound for further functionalization and application in synthesis pathways (Murakami, 1987).
Physical Properties Analysis
The HPLC method has been developed for the separation and quantification of OHICA and its isomers, utilizing a refractive index detector. This method highlights the physical properties of OHICA, such as its non-chromophoric nature and the challenges associated with its analysis due to the presence of multiple chiral centers (Vali et al., 2012).
Chemical Properties Analysis
Research on indole derivatives, including OHICA, has focused on their chemistry, highlighting their stability, reactivity, and potential for functionalization. These studies provide a comprehensive overview of the chemical properties that make OHICA valuable in pharmaceutical synthesis (Murakami, 1987).
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid, are critical in biorenewable chemical production due to their role as precursors for various industrial chemicals. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield highlight their potency as microbial inhibitors. This review discusses the impact of saturated, straight-chain carboxylic acids on microbial cell membrane damage and internal pH decrease, suggesting strategies for metabolic engineering to enhance microbial robustness (Jarboe, Royce, & Liu, 2013).
Indole Synthesis and Classification
The synthesis of indole alkaloids, which include compounds derived from (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid, is a significant area of organic synthesis. A comprehensive framework for classifying all indole syntheses is presented, underscoring the methodological diversity and highlighting the recent advancements in indole synthesis strategies. This review facilitates a deeper understanding of indole synthesis, encouraging further exploration and innovation in the field (Taber & Tirunahari, 2011).
Carboxylic Acid Separation Techniques
Advanced separation techniques for carboxylic acids from aqueous solutions, including those involving (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid, leverage organic compounds and supercritical fluids. Supercritical CO2, noted for its environmentally benign characteristics, emerges as a recommended solvent for reactive extraction of carboxylic acids, offering an efficient, competitive method with higher yield and simplicity (Djas & Henczka, 2018).
Solvent Development for Liquid-Liquid Extraction
The synthesis of organic acids through fermentative routes, including the extraction of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid, has revived interest in carboxylic acid removal technologies. This review covers solvent developments for liquid-liquid extraction of carboxylic acids, highlighting novel solvents like ionic liquids and improvements in traditional solvent systems, providing insights into solvent selection and regeneration strategies for economic and environmental benefits (Sprakel & Schuur, 2019).
Pharmacological Applications of Levulinic Acid
Levulinic acid, a biomass-derived key chemical, demonstrates the potential for diverse applications, including drug synthesis. Its dual functional groups offer versatility in drug synthesis, reducing costs and simplifying processes. This review explores the application of levulinic acid in cancer treatment and medical materials, showcasing its potential in medicine (Zhang et al., 2021).
properties
IUPAC Name |
(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229722 | |
Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
CAS RN |
145513-92-4, 108507-42-2 | |
Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145513-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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